2-Imidazoline, 2-((alpha,alpha,alpha-trifluoro-m-tolyloxy)methyl)-, hydrochloride
Description
2-Imidazoline, 2-((alpha,alpha,alpha-trifluoro-m-tolyloxy)methyl)-, hydrochloride is a synthetic imidazoline derivative characterized by a 2-imidazoline core substituted with a (trifluoromethyl-m-tolyloxy)methyl group. The trifluoromethyl (-CF₃) substituent on the phenyl ring confers unique electronic and steric properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs.
Imidazolines are widely explored for their pharmacological activity, particularly as α₂-adrenergic receptor agonists, vasoconstrictors, and antihypertensives. The synthesis of such compounds often involves palladium-catalyzed multicomponent reactions or nucleophilic substitution, as seen in related imidazoline derivatives .
Properties
CAS No. |
63074-12-4 |
|---|---|
Molecular Formula |
C11H12ClF3N2O |
Molecular Weight |
280.67 g/mol |
IUPAC Name |
2-[[3-(trifluoromethyl)phenoxy]methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride |
InChI |
InChI=1S/C11H11F3N2O.ClH/c12-11(13,14)8-2-1-3-9(6-8)17-7-10-15-4-5-16-10;/h1-3,6H,4-5,7H2,(H,15,16);1H |
InChI Key |
ITVLIGTXSLXVRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C([NH2+]1)COC2=CC=CC(=C2)C(F)(F)F.[Cl-] |
Origin of Product |
United States |
Chemical Reactions Analysis
Quaternization Reactions
The imidazoline ring undergoes quaternization with alkyl halides to form cationic salts. For example:
-
Reaction with methyl iodide in solvent-free conditions produces 1-methyl-2-(trifluoromethylphenoxy)methylimidazolinium iodide. Quaternization proceeds faster at the N1 position compared to unsubstituted analogs .
| Alkyl Halide | Conditions | Product | Yield |
|---|---|---|---|
| CH₃I | Solvent-free, 80°C | 1-Methylimidazolinium iodide | 92% |
| C₂H₅Br | Toluene, reflux | 1-Ethylimidazolinium bromide | 88% |
Hydrolysis and Ring-Opening
The imidazoline ring is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Heating with concentrated HCl (sealed tube) cleaves the ring to yield ethylenediamine derivatives .
-
Basic Hydrolysis : Refluxing with 30% KOH produces ethylenediamine and releases the trifluoromethylphenol moiety .
| Reagent | Conditions | Product |
|---|---|---|
| HCl (conc.) | Sealed tube, 120°C | Ethylenediamine + Trifluoromethylphenol |
| KOH (30% aq.) | Reflux, 6 hours | Ethylenediamine + Trifluoromethylphenol |
Acetylation
The compound undergoes acetylation with acetic anhydride, leading to double-bond migration and formation of acetylated derivatives:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| (CH₃CO)₂O | Room temperature | 1,3-Diacetyl-2-(trifluoromethylphenoxy)methyl | 76% |
Dehydrogenation
Catalytic dehydrogenation converts the imidazoline to its aromatic imidazole counterpart:
-
Using Pd/C or PtO₂ under hydrogen atmosphere removes two hydrogen atoms, forming 2-(trifluoromethylphenoxy)methylimidazole .
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C | H₂, 120°C | Imidazole derivative | 82% |
| PtO₂ | Ethanol, reflux | Imidazole derivative | 79% |
Coordination Chemistry
The imidazoline acts as a ligand for transition metals, forming complexes with Cu(II), Ni(II), and Co(II). These complexes are characterized by shifts in UV-Vis spectra and magnetic susceptibility data .
| Metal Salt | Conditions | Complex | Stability |
|---|---|---|---|
| CuCl₂ | Methanol, RT | [Cu(C₁₁H₁₁F₃N₂O)₂Cl₂] | High |
| Ni(NO₃)₂ | Ethanol, reflux | [Ni(C₁₁H₁₁F₃N₂O)(NO₃)₂] | Moderate |
Reactivity with Acylating Agents
Reaction with aroyl chlorides (e.g., benzoyl chloride) results in ring-opening to form diamides:
| Acylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| C₆H₅COCl | CH₂Cl₂, RT | N,N′-Dibenzoylethylenediamine | 68% |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares the target compound with key imidazoline derivatives:
Key Observations :
Physicochemical Properties
Notes:
- The target compound’s solubility profile is inferred based on the polarizing effect of -CF₃, which may reduce hydrophobicity compared to naphazoline but increase it relative to clonidine.
- Stability data suggest light sensitivity is common among imidazolines, necessitating storage in opaque containers .
Discussion :
- The target compound’s trifluoromethyl group may favor binding to both α₁ and α₂ receptors, similar to xylometazoline, but with enhanced metabolic resistance due to fluorine’s stability .
- Clonidine’s dichlorophenyl group facilitates central nervous system penetration, whereas the target compound’s -CF₃ group may limit blood-brain barrier crossing, favoring peripheral effects .
Preparation Methods
Two-Step Amidation-Cyclization Approach
This method, adapted from fatty acid imidazoline syntheses, involves:
- Amidation : Reacting 3-(trifluoromethyl)phenol derivatives with a primary amine (e.g., ethylenediamine) under reflux conditions.
- Cyclization : Intramolecular dehydration to form the imidazoline ring under high-temperature (175–225°C) and reduced-pressure (0.01 mbar) conditions.
Example Protocol :
- Step 1 : 3-(Trifluoromethyl)phenol (10 mmol) is heated with ethylenediamine (12 mmol) at 175°C for 3 hours in a solvent-free system.
- Step 2 : Temperature is raised to 225°C under vacuum (0.01 mbar) for 1 hour to induce cyclization.
- Yield : ~85% (theoretical), with purification via silica gel chromatography.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A modified protocol involves:
Solvent-Free N-Alkylation Route
Adapted from zoledronic acid intermediate syntheses, this method employs:
- N-Alkylation : Reacting imidazole with tert-butyl chloroacetate to form imidazol-1-yl-acetic acid tert-butyl ester.
- Ester Cleavage : Treating the ester with titanium tetrachloride in dichloromethane to yield imidazol-1-yl-acetic acid hydrochloride.
- Coupling : Reacting the acid with 3-(trifluoromethyl)phenol via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–25°C |
| Catalyst | TiCl₄ |
| Purification | Crystallization |
Optimization of Reaction Conditions
Catalytic Hydrogenation of Nitro Intermediates
The trifluoro-m-tolyloxy group is often introduced via hydrogenation of nitro precursors. For example:
Role of Solvent Systems
- Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but complicate purification.
- Solvent-free conditions minimize side reactions and enhance atom economy, as demonstrated in imidazoline syntheses.
Purification and Characterization
Chromatographic Techniques
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the solubility of this compound in various solvents?
- Methodological Answer : Solubility can be assessed via gravimetric or spectrophotometric analysis. For example, prepare saturated solutions in water, ethanol, or acetone at 25°C, filter to remove undissolved material, and quantify dissolved compound using HPLC or UV-Vis spectroscopy. Reference solubility data for structurally similar imidazolines (e.g., 2-(1-naphthylmethyl)-2-imidazoline hydrochloride) shows free solubility in water and limited solubility in organic solvents like acetone .
Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation. For hydrochloride salts, X-ray diffraction (XRD) can validate crystalline structure. Cross-reference with USP standards, as demonstrated for naphazoline hydrochloride .
Q. How should researchers handle hazards associated with this compound during laboratory use?
- Methodological Answer : Follow OSHA Hazard Communication Standard (29 CFR 1910.1200) guidelines. Use fume hoods, nitrile gloves, and eye protection. For imidazoline derivatives, refer to SDS sheets of analogous compounds (e.g., clonidine hydrochloride) to infer toxicity and storage requirements (e.g., light-sensitive, airtight containers) .
Advanced Research Questions
Q. How can receptor-binding assays be designed to study this compound’s interaction with alpha-adrenergic receptors?
- Methodological Answer : Use radioligand displacement assays with [³H]-clonidine as a competitive ligand. Prepare cell membranes expressing α₂-adrenergic receptors, incubate with the compound at varying concentrations, and measure binding affinity (Kᵢ) via scintillation counting. Include controls like idazoxan hydrochloride to validate receptor specificity .
Q. What strategies resolve contradictions in pharmacological data across different experimental models?
- Methodological Answer : Perform meta-analysis of dose-response curves across assays (e.g., in vitro vs. in vivo). For example, discrepancies in vasoconstrictive activity between isolated tissue models and whole-animal studies may arise from pharmacokinetic factors. Use physiologically based pharmacokinetic (PBPK) modeling to reconcile differences .
Q. How can synthetic routes be optimized to improve yield and purity of this compound?
- Methodological Answer : Employ microwave-assisted synthesis to enhance reaction efficiency. For imidazoline derivatives, optimize stoichiometry of the amine and carbonyl precursors in acidic conditions (e.g., HCl catalysis). Monitor reaction progress via TLC and purify using recrystallization in ethanol/water mixtures .
Q. What orthogonal methods are recommended for assessing purity in complex biological matrices?
- Methodological Answer : Combine reversed-phase HPLC (using a C18 column and UV detection at 254 nm) with charged aerosol detection (CAD) to quantify low-UV-absorbing impurities. Validate against USP monographs for related imidazolines, which require ≥98% purity .
Q. How can structure-activity relationship (SAR) studies be conducted to explore modifications enhancing selectivity?
- Methodological Answer : Synthesize analogs with substitutions on the trifluoro-m-tolyloxy group and test binding affinity across receptor subtypes (e.g., α₂A vs. α₂B). Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions. Compare with SAR data for indanazoline or lofexidine hydrochloride .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
